3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Catalog No.
S15939210
CAS No.
M.F
C11H7BrFNO3
M. Wt
300.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-car...

Product Name

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

IUPAC Name

3-(3-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

InChI

InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)

InChI Key

YGAWIJLESNYLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Br)F)C(=O)O

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. The molecular formula for this compound is C11H7BrFNO3, with a molecular weight of approximately 300.08 g/mol. Its structure features a bromine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, alongside a methyl group at the 5-position of the isoxazole ring. The presence of these halogens and functional groups contributes to its unique chemical properties and potential applications in medicinal chemistry and material science .

The chemical reactivity of 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions.
  • Nucleophilic Substitutions: The isoxazole ring can undergo nucleophilic substitutions and cyclization reactions.
  • Electrophilic Aromatic Substitution: The presence of bromine and fluorine enhances its reactivity, facilitating electrophilic aromatic substitution reactions, which can be utilized in further synthetic transformations.

Research indicates that 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may exhibit various pharmacological effects. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. Its interactions with specific biological targets, such as enzymes or receptors, could lead to modulation of biological pathways, making it a candidate for further pharmacological studies.

The synthesis of 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions:

  • Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenyl ring.
  • Isoxazole Ring Formation: This is followed by the formation of the isoxazole ring through cyclization reactions.
  • Carboxylation: Finally, the carboxylic acid group is introduced via carboxylation reactions.

Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. In industrial settings, large-scale chemical reactors may be employed to ensure consistent quality and high throughput.

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: Ongoing research explores its potential therapeutic applications in drug development.
  • Industry: It is used in producing specialty chemicals and materials with specific properties.

The mechanism of action for 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets depend on the specific application context.

Several compounds are structurally similar to 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3-Bromo-5-methylisoxazole-4-carboxylic acidC6H6BrNO3Lacks fluorine; simpler structure
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acidC11H7ClFNO3Contains chlorine instead of bromine
3-(5-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acidC11H7BrFNO3Different positioning of halogens

These compounds differ primarily in their halogen substituents and structural configurations, which can significantly influence their chemical reactivity and biological activity .

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

298.95933 g/mol

Monoisotopic Mass

298.95933 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

Explore Compound Types